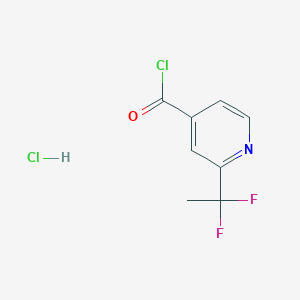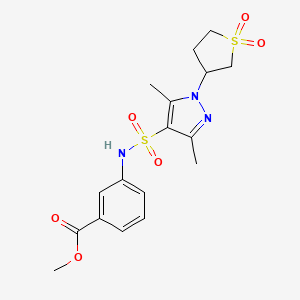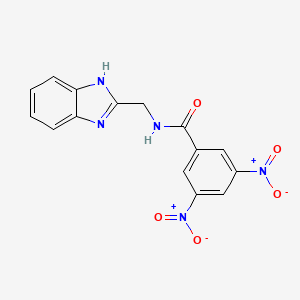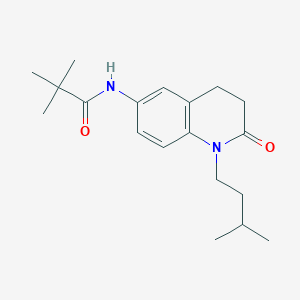
N-methoxyoxan-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methoxyoxan-4-imine” is a chemical compound with the CAS Number: 216656-70-1 . Its IUPAC name is N-(3,6-dihydro-2H-pyran-4-yl)-O-methylhydroxylamine . The molecular weight of this compound is 129.16 . It is in liquid form .
Synthesis Analysis
The synthesis of imines, such as this compound, typically involves the reaction of aldehydes or ketones with primary or secondary amines . This reaction forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO2/c1-8-7-6-2-4-9-5-3-6/h2,7H,3-5H2,1H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives . This reaction is acid-catalyzed and reversible . The pH for reactions which form imine compounds must be carefully controlled .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 129.16 .Aplicaciones Científicas De Investigación
Peroxidase-Catalyzed Reactions
Peroxidase enzymes have been shown to catalyze O-demethylation reactions, leading to the formation of quinone-imine derivatives from compounds such as 9-methoxyellipticine and N2-methyl-9-methoxyellipticinium acetate. This enzymatic reaction, which results in the direct formation of quinone-imine derivatives along with methanol, opens up novel metabolic pathways for these drugs, especially considering the oxidative demethoxylation step involved. This process exhibits Michaelis-Menten kinetics, suggesting potential applications in drug metabolism and the synthesis of pharmacologically active compounds (Meunier & Meunier, 1985).
Synthesis and Structural Analysis of Imines
Imines serve as versatile pharmacophores with applications across medicinal chemistry. Novel compound imines have been synthesized, demonstrating their potential in pharmaceutical development. Structural analysis through single crystal X-ray diffraction reveals their orthorhombic nature, and computational models suggest applications in enzyme inhibition and drug design. This highlights the therapeutical potential of imines in developing drug-like candidates (Tatlidil et al., 2022).
Anticancer and Photoluminescence Properties
The synthesis and characterization of imine compounds have shown promising anticancer, photoluminescence, and electrochemical properties. These findings indicate the potential of imine derivatives in the development of new therapeutic agents and materials with unique optical properties. For instance, certain imine compounds have demonstrated cytotoxicity against cancer cell lines, suggesting their utility in cancer research and treatment (Ceyhan et al., 2015).
Neuroprotective Effects of Imines
Research on imine derivatives of oxyresveratrol has revealed their potential in offering neuroprotective effects against oxidative stress-induced cell death. This suggests the application of such compounds in developing treatments for neurological conditions characterized by oxidative damage. The regulation of heme oxygenase-1 expression and the activation of nuclear factor E2-related factor 2 by these compounds highlight their therapeutic potential in neuroprotection (Hur et al., 2013).
Mecanismo De Acción
Target of Action
N-methoxyoxan-4-imine is a type of imine . Imines are known to target the electrophilic carbon atom of aldehydes and ketones . The primary targets of this compound are therefore likely to be these carbonyl compounds.
Mode of Action
The mode of action of this compound involves its interaction with its targets, the carbonyl compounds. The nitrogen atom in the imine acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl compounds . This results in the replacement of the C=O double bond with a C=N double bond, forming an iminium .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving carbonyl compounds. The transformation of carbonyl compounds to iminiums can have significant downstream effects, altering the course of various biochemical reactions . .
Pharmacokinetics
Its molecular weight of 12916 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of this compound’s action is the formation of iminiums from carbonyl compounds . This can have various molecular and cellular effects, depending on the specific carbonyl compounds involved and the context of the biochemical pathways in which they participate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the chemistry of imines . Additionally, the compound’s stability and efficacy may be affected by storage and shipping temperatures
Safety and Hazards
Direcciones Futuras
The field of imine chemistry, including compounds like N-methoxyoxan-4-imine, is a topic of intense research . Future directions include the development of new synthesis strategies, the discovery and structural characterization of stereoselective imine reductase enzymes, and the application of these enzymes in multi-enzyme cascades .
Relevant Papers There are several peer-reviewed papers and technical documents related to this compound available for further reading . These papers can provide more detailed information and context about the compound and its applications.
Análisis Bioquímico
Biochemical Properties
N-methoxyoxan-4-imine is an imine, a class of compounds that are formed through the addition of a primary amine to an aldehyde or ketone .
Cellular Effects
For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA . As an imine, this compound is formed through a reaction that involves the elimination of water, which is acid-catalyzed and reversible . The detailed mechanism of how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be fully understood.
Temporal Effects in Laboratory Settings
For instance, they can influence the stability and degradation of compounds, as well as long-term effects on cellular function
Dosage Effects in Animal Models
For instance, they can influence threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
For instance, they can influence the activities of enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
For instance, they can influence the activities of transporters or binding proteins, as well as effects on localization or accumulation
Subcellular Localization
For instance, they can influence the activities of targeting signals or post-translational modifications that direct compounds to specific compartments or organelles
Propiedades
IUPAC Name |
N-methoxyoxan-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-8-7-6-2-4-9-5-3-6/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBDDNAROAGTOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)


![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)
![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)
![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)